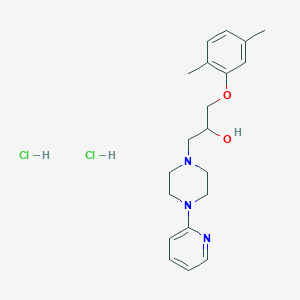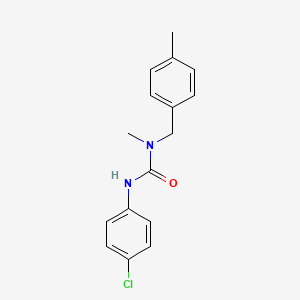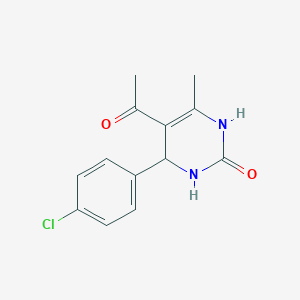
1-(2,5-Dimethylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol typically involves multiple steps:
Formation of the phenoxypropanol backbone: This can be achieved by reacting 2,5-dimethylphenol with an appropriate epoxide under basic conditions.
Introduction of the piperazine moiety: The intermediate product is then reacted with 4-pyridin-2-ylpiperazine under nucleophilic substitution conditions.
Formation of the dihydrochloride salt: The final product is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The phenolic and piperazine moieties can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Potential use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol would depend on its specific biological targets. It might interact with receptors, enzymes, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol
- 1-(2,5-Dimethylphenoxy)-3-(4-pyridin-3-ylpiperazin-1-yl)propan-2-ol
Uniqueness
1-(2,5-Dimethylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol is unique due to its specific substitution pattern on the phenoxy and piperazine rings, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2,5-dimethylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2.2ClH/c1-16-6-7-17(2)19(13-16)25-15-18(24)14-22-9-11-23(12-10-22)20-5-3-4-8-21-20;;/h3-8,13,18,24H,9-12,14-15H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAJLKHKVCCNEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2CCN(CC2)C3=CC=CC=N3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diphenyl [2-(trifluoromethyl)phenyl]amidophosphate](/img/structure/B5054438.png)
![(Z)-3-(4-bromoanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5054444.png)

![2-{4-[3-(4-METHYLPIPERAZIN-1-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-OL](/img/structure/B5054457.png)

![1-[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5054465.png)
![(6Z)-5-IMINO-6-({1-[3-(3-METHOXYPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B5054480.png)
![3-[(4-methylphenyl)amino]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5054481.png)
![N-[1-(4-methoxyphenyl)-1-methylethyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5054497.png)
![N-{1-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5054505.png)
![1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-phenylphthalazine](/img/structure/B5054508.png)
![4-(acetylamino)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5054518.png)
![1-{3-FLUORO-4-[4-(2-FLUORO-5-METHYL-4-NITROPHENYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE](/img/structure/B5054523.png)
